molecular formula C12H10N2O2 B074456 4-Biphenylamine, 3'-nitro- CAS No. 1141-29-3

4-Biphenylamine, 3'-nitro-

Cat. No.: B074456
CAS No.: 1141-29-3
M. Wt: 214.22 g/mol
InChI Key: UIPWYSFUWRTDOG-UHFFFAOYSA-N
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Description

4-Biphenylamine, 3'-nitro- (IUPAC: 3'-nitro-[1,1'-biphenyl]-4-amine) is an aromatic amine derivative with a nitro (-NO₂) substituent at the 3' position of the biphenyl scaffold.

Key characteristics inferred from analogs:

  • Chemical class: Aromatic amine with a nitro functional group.

Properties

CAS No.

1141-29-3

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-(3-nitrophenyl)aniline

InChI

InChI=1S/C12H10N2O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(15)16/h1-8H,13H2

InChI Key

UIPWYSFUWRTDOG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)N

Other CAS No.

1141-29-3

Synonyms

4AMINO3NITROBIPHENYL

Origin of Product

United States

Comparison with Similar Compounds

Nitro-Substituted Biphenylamines

Compound Name CAS Number Substituent Position Molecular Weight Key Properties
4-Biphenylamine 92-67-1 None (parent compound) 169.23 g/mol - Level A carcinogen
- Oxidizes in air
- Cytotoxic (LD₅₀: 0.479 mM)
4-Nitrobiphenyl 92-93-3 4'-NO₂ 199.21 g/mol - Listed on SIN List (hazardous nitro compound)
- Suspected carcinogen
4-Amino-3-nitro biphenyl Not specified 3-NO₂, 4-NH₂ ~211.23 g/mol* - Melting point: 169–171°C
- Solid-state stability under unspecified conditions
3'-Fluoro-Biphenyl-4-ylamine HCl 5728-66-5 3'-F 223.67 g/mol - Boiling point: 310.5°C
- Density: 1.161 g/cm³
- Halogen substitution enhances thermal stability

Notes:

  • The 3'-nitro derivative is structurally closer to 4-nitrobiphenyl (4'-NO₂) but differs in substituent position, which may alter metabolic pathways and toxicity .

Halogen-Substituted Derivatives

Compound Name CAS Number Substituent Molecular Weight Key Properties
3'-Fluoro-Biphenyl-4-ylamine HCl 5728-66-5 3'-F 223.67 g/mol - Higher boiling point (310.5°C) vs. non-halogenated analogs
- Reduced oxidation risk due to electron-withdrawing F
4'-Chloro-(1,1'-biphenyl)-4-amine 135-68-2 4'-Cl 203.67 g/mol - Chlorine increases molecular weight and lipophilicity, potentially enhancing bioaccumulation

Comparison :

  • Fluorine and chlorine substituents improve thermal stability but may reduce reactivity compared to nitro groups .

Alkylated Derivatives

Compound Name CAS Number Substituent Molecular Weight Key Properties
ETHYL-(3-Nitro-Biphenyl-4-YL)-Amine 292842-82-1 4-NH-CH₂CH₃ 242.28 g/mol - Ethyl group may reduce cytotoxicity by blocking metabolic activation

Comparison :

  • Alkylation (e.g., ethyl group) can mitigate oxidative degradation and cytotoxicity but may limit industrial applications requiring reactive amine groups .

Physicochemical Properties

Property 4-Biphenylamine, 3'-Nitro-* 4-Biphenylamine 4-Nitrobiphenyl 3'-Fluoro-Biphenyl-4-ylamine HCl
Molecular Weight ~215.23 g/mol (estimated) 169.23 g/mol 199.21 g/mol 223.67 g/mol
Boiling Point Not reported Decomposes upon oxidation Not reported 310.5°C
Stability Likely air-sensitive Oxidizes in air Stable under storage Stable (HCl salt)
Hazard Profile Suspected carcinogen Level A carcinogen SIN List compound Lower hazard potential

*Inferred from structural analogs.

Toxicological Profiles

  • 4-Biphenylamine: Confirmed carcinogen (Level A) with cytotoxicity (LD₅₀: 0.479 mM) .
  • 4-Nitrobiphenyl: Listed on SIN List due to structural similarity to carcinogenic nitro compounds .
  • 3'-Nitro-4-Biphenylamine: Likely carcinogenic due to nitro group metabolic reduction to aromatic amines, a known activation pathway for DNA adduct formation .
  • 3'-Fluoro Analog : Lower risk profile; halogen substitution may reduce metabolic activation .

Q & A

Q. What are the standard synthetic routes for preparing 3'-nitro-4-biphenylamine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nitration of biphenylamine derivatives or coupling reactions between nitro-substituted aryl halides and aniline precursors. For example, nitration of 4-biphenylamine under controlled acidic conditions can introduce the nitro group at the 3' position. Alternatively, Ullmann-type coupling of 3-nitrochlorobenzene with 4-aminobiphenyl in the presence of a base (e.g., NaOH) and a copper catalyst may yield the target compound. Key parameters include temperature control (80–120°C), reaction time (12–24 hours), and stoichiometric ratios to minimize byproducts like dinitro derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3'-nitro-4-biphenylamine, and what key spectral markers should be analyzed?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselectivity. In 1^1H NMR, the aromatic proton signals between δ 7.2–8.5 ppm indicate substitution patterns, while the nitro group’s electron-withdrawing effect deshields adjacent protons. Infrared (IR) spectroscopy identifies the nitro stretch (~1520 cm1^{-1} and ~1350 cm1^{-1}). Mass spectrometry (MS) confirms molecular weight (M+^+ at m/z 230.2) and fragmentation patterns. Cross-validation with elemental analysis ensures purity .

Q. What safety protocols are essential when handling 3'-nitro-4-biphenylamine in laboratory settings?

Due to its potential toxicity and combustibility, handle the compound in a fume hood with nitrile gloves and lab coats. Avoid contact with strong oxidizers (e.g., peroxides) and acids, which may trigger decomposition. Store in airtight containers under inert gas (N2_2 or Ar) at –20°C. In case of exposure, follow first-aid measures: rinse skin with water, seek medical attention, and provide safety data sheets (SDS) to healthcare providers .

Q. What are the common functional group transformations involving the nitro group in 3'-nitro-4-biphenylamine?

The nitro group can be reduced to an amine using catalytic hydrogenation (H2_2, Pd/C) or chemical reductants (e.g., Sn/HCl). This yields 3'-amino-4-biphenylamine, a precursor for azo dyes or pharmaceutical intermediates. Alternatively, nucleophilic aromatic substitution (e.g., with thiols or amines) is feasible under high-temperature or microwave-assisted conditions .

Advanced Research Questions

Q. What strategies can be employed to control regioselectivity during the nitration of biphenylamine derivatives to synthesize 3'-nitro-4-biphenylamine?

Regioselectivity is influenced by directing effects. The amine group on the biphenyl core directs nitration to the para position, while steric hindrance and electronic effects from existing substituents can shift reactivity. Using mixed-acid systems (HNO3_3/H2_2SO4_4) at low temperatures (0–5°C) favors meta-nitration on the second phenyl ring. Computational modeling (DFT) can predict reactive sites, and directing groups (e.g., sulfonic acid) may further tune selectivity .

Q. How should contradictory data regarding the in vitro vs. in vivo toxicity profiles of 3'-nitro-4-biphenylamine be systematically evaluated and resolved?

Contradictions often arise from metabolic differences (e.g., hepatic activation in vivo) or assay limitations (e.g., cell line specificity). Address this by:

  • Conducting comparative studies using human hepatocyte models and rodent assays.
  • Applying OECD guidelines for reproducibility (e.g., repeated dosing, control groups).
  • Analyzing metabolites via LC-MS to identify toxic intermediates. Peer-review frameworks, such as EPA’s Toxicological Review process, emphasize transparency in dose-response analysis and mechanistic studies to resolve discrepancies .

Q. What experimental design considerations are critical when incorporating 3'-nitro-4-biphenylamine into conjugated polymers for optoelectronic applications?

Purity (>99%) is essential to avoid charge-trapping impurities. Functionalize the amine group via Suzuki-Miyaura coupling to attach electron-deficient monomers (e.g., benzothiadiazole). Monitor optoelectronic properties using cyclic voltammetry (HOMO/LUMO levels) and UV-Vis spectroscopy (bandgap tuning). Device fabrication (e.g., OLEDs) requires inert-atmosphere processing to prevent amine oxidation .

Q. What catalytic systems or flow chemistry approaches improve the scalability and reproducibility of 3'-nitro-4-biphenylamine synthesis?

Transition-metal catalysts (e.g., CuI/1,10-phenanthroline) enhance coupling efficiency in Ullmann reactions. Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., di-nitration). Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring. For scale-up, optimize solvent systems (e.g., DMF/H2_2O) to facilitate product isolation via crystallization .

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